1-NM-PP1

描述

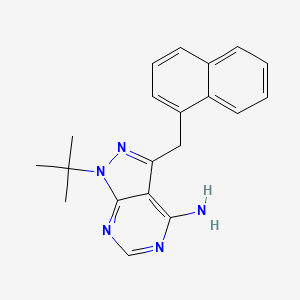

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJQSQYMMKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408954 | |

| Record name | 1-NM-PP1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221244-14-0 | |

| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221244-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-NM-PP1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of 1-NM-PP1 Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Principle: The "Analog-Sensitive" Kinase Technology

1-NM-PP1 (1-naphthylmethyl-PP1) is a potent, cell-permeable, ATP-competitive inhibitor of protein kinases. Its mechanism of action is intrinsically linked to a chemical genetics approach known as "analog-sensitive" (AS) kinase technology. This strategy allows for the highly specific inhibition of a target kinase within a complex biological system, thereby enabling the precise dissection of its cellular functions.

The core of this technology lies in protein engineering. Most wild-type (WT) kinases possess a bulky "gatekeeper" residue (such as threonine, valine, or serine) within their ATP-binding pocket. This residue restricts the size of inhibitors that can bind. In contrast, AS-kinases are engineered to have a much smaller amino acid, typically glycine or alanine, at this gatekeeper position. This mutation creates an enlarged hydrophobic pocket in the ATP-binding site.

This compound is designed to exploit this engineered pocket. It is a derivative of the promiscuous kinase inhibitor PP1, but with a bulky naphthylmethyl group. This bulky substituent sterically clashes with the large gatekeeper residue of WT kinases, preventing high-affinity binding. However, in an AS-kinase, this bulky group is readily accommodated within the enlarged pocket, leading to potent and specific inhibition.[1][2][3][4] This "bump-and-hole" strategy is the foundation of this compound's mechanism and selectivity.

Molecular Interaction and Structural Basis of Inhibition

The selective inhibition by this compound is a direct result of its specific molecular interactions within the ATP-binding pocket of an AS-kinase. X-ray crystallography studies of this compound in complex with an analog-sensitive Src family kinase (Src-AS1) have elucidated the precise binding mode.

The pyrazolopyrimidine core of this compound mimics the adenine ring of ATP, forming hydrogen bonds with the kinase's hinge region. The key to its selectivity, the naphthylmethyl group, projects into the hydrophobic pocket created by the small gatekeeper residue.[4] This interaction is stabilized by van der Waals forces. The methylene linker between the pyrazolopyrimidine core and the naphthyl group provides rotational flexibility, allowing the bulky naphthyl ring to adopt an optimal orientation within the pocket, maximizing affinity.[4]

In wild-type kinases, the larger gatekeeper residue would sterically clash with this naphthylmethyl group, preventing the inhibitor from binding effectively. This structural difference is the primary determinant of this compound's high selectivity for AS-kinases over their wild-type counterparts.[4]

Figure 1. Comparison of this compound interaction with Wild-Type vs. Analog-Sensitive Kinases.

Quantitative Inhibition Data

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values demonstrate the significant difference in affinity for AS-kinases versus their wild-type counterparts.

| Kinase Target | IC50 (nM) | Kinase Type | Reference |

| v-Src-as1 | 4.3 | Analog-Sensitive | [2][5][6] |

| c-Fyn-as1 | 3.2 | Analog-Sensitive | [2][5][6] |

| CDK2-as1 | 5.0 | Analog-Sensitive | [2][5] |

| CAMKII-as1 | 8.0 | Analog-Sensitive | [2][5] |

| c-Abl-as2 | 120 | Analog-Sensitive | [5] |

| Cdk7as/as | ~50 | Analog-Sensitive | [6] |

| TrkA-F592A | ~3 | Analog-Sensitive | [7] |

| TrkB-F616A | ~3 | Analog-Sensitive | [7] |

| v-Src (Wild-Type) | 1,000 | Wild-Type | [7] |

| c-Fyn (Wild-Type) | 600 | Wild-Type | [7] |

| c-Abl (Wild-Type) | 600 | Wild-Type | [7] |

| CDK2 (Wild-Type) | 18,000 | Wild-Type | [7] |

| CAMKII (Wild-Type) | 22,000 | Wild-Type | [7] |

Experimental Protocols

The characterization of this compound's inhibitory mechanism relies on a variety of in vitro and in-cell assays.

This assay directly measures the ability of this compound to inhibit the catalytic activity of a purified kinase.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES (pH 7.5), MgCl2, bovine serum albumin (BSA), and dithiothreitol (DTT).[1]

-

Enzyme and Substrate: The purified kinase (e.g., recombinant GST-tagged kinase) and a specific peptide substrate (e.g., syntide-2) are added to the reaction buffer.[1]

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) are pre-incubated with the kinase and substrate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a radioisotope such as [γ-32P]ATP.[1][8]

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-32P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove unincorporated ATP.[8]

-

Quantification: The amount of 32P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 2. Workflow for a typical in vitro kinase assay to determine IC50 values.

These assays assess the effect of this compound on cellular processes in the context of a living system expressing an AS-kinase.

-

Cell Viability (MTT) Assay:

-

Cells expressing either the wild-type or the AS-kinase are seeded in 96-well plates.

-

The cells are treated with a range of this compound concentrations for a specified duration (e.g., 96 hours).[6]

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 for cell growth inhibition is calculated.[6]

-

-

Host Monolayer Disruption Assay (for pathogens like Toxoplasma gondii):

-

A confluent monolayer of host cells (e.g., Vero cells) is prepared in 96-well plates.[1]

-

The host cells are infected with the pathogen (e.g., T. gondii) in the presence of varying concentrations of this compound.[1]

-

The plates are incubated for several days to allow for parasite replication and host cell lysis.[1]

-

The remaining host cell monolayer is fixed and stained with crystal violet.[1]

-

The stain is solubilized, and the optical density is measured to quantify the extent of host cell disruption. A lower optical density indicates greater parasite-mediated lysis.[1]

-

Impact on Signaling Pathways

The primary utility of this compound is to elucidate the role of a specific kinase in a signaling pathway. By selectively inhibiting an AS-kinase, researchers can observe the downstream consequences and map the kinase's position and function within the pathway.

For instance, this compound has been instrumental in studying:

-

Src Family Kinase Signaling: By inhibiting AS-versions of Src family members, their roles in cell adhesion, migration, and proliferation can be precisely determined.

-

MAPK Pathway: The involvement of specific kinases at different tiers of the MAPK cascade can be investigated by observing changes in the phosphorylation status of downstream targets (e.g., MEK, ERK) following this compound treatment of cells expressing an AS-kinase.

-

Pathogen Biology: In organisms like Toxoplasma gondii, this compound has been used to identify the function of specific kinases, such as CDPK1, in essential processes like host cell invasion and motility.[1]

Figure 3. Logical diagram of this compound's effect on a generic signaling pathway.

Conclusion

The mechanism of this compound kinase inhibition is a sophisticated example of chemical genetics, leveraging engineered mutations to achieve high target specificity. Its efficacy is rooted in the steric incompatibility with the bulky gatekeeper residue of wild-type kinases, while its bulky naphthylmethyl group is perfectly accommodated in the engineered pocket of analog-sensitive kinases. This powerful tool has enabled researchers to functionally dissect the roles of individual kinases in complex signaling networks with high temporal and spatial resolution, providing invaluable insights into cellular regulation and disease.

References

- 1. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. biocompare.com [biocompare.com]

- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (CAS 221244-14-0) | Abcam [abcam.com]

- 8. Protocols – Newton Lab [newtonlab.ucsd.edu]

1-NM-PP1: A Technical Guide for Chemical Genetic Interrogation of Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-NM-PP1, a pivotal tool in chemical genetics for the selective inhibition of engineered kinases. This document details its mechanism of action, quantitative inhibition data, experimental protocols, and visual representations of its application in studying signaling pathways.

Introduction to this compound and Chemical Genetics

This compound (1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a cell-permeable, potent, and selective inhibitor of protein kinases that have been genetically modified to be "analog-sensitive" (as).[1][2] This chemical genetic strategy, often referred to as the "bump-and-hole" approach, allows for highly specific inactivation of a target kinase within a cellular or organismal context, thereby overcoming the challenge of inhibitor promiscuity among the highly conserved ATP-binding sites of kinases.[3][4]

The specificity of this compound arises from its bulky naphthylmethyl group. Wild-type kinases typically possess a bulky "gatekeeper" residue in their ATP-binding pocket, which sterically hinders the binding of this compound.[5] However, by mutating this gatekeeper residue to a smaller amino acid, such as glycine or alanine, a complementary "hole" is created in the ATP-binding pocket, allowing for high-affinity binding and inhibition by the "bumped" inhibitor, this compound.[3][4] This technique enables the rapid, reversible, and tunable inhibition of a specific kinase, facilitating the dissection of its role in complex signaling networks.[5]

Quantitative Inhibition Data

The inhibitory potency of this compound is dramatically increased for analog-sensitive (as) mutant kinases compared to their wild-type (WT) counterparts. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several kinases and their engineered versions.

| Kinase Target | Wild-Type (WT) IC50 | Analog-Sensitive (as) Mutant | Analog-Sensitive (as) IC50 | Fold Selectivity (WT/as) |

| v-Src | 28 µM[1][6] | v-Src-as1 (I338G)[1] | 4.3 nM[7][8] | ~6512 |

| c-Fyn | 1.0 µM[1][6] | c-Fyn-as1 | 3.2 nM[7][8] | ~313 |

| c-Abl | 3.4 µM[6] | c-Abl-as2 | 120 nM[6][8] | ~28 |

| CDK2 | 29 µM[1][6] | CDK2-as1 | 5.0 nM[6][8] | ~5800 |

| CaMKII | 24 µM[1][6] | CaMKII-as1 | 8.0 nM[6][8] | ~3000 |

| Cdk7 | >10 µM (in HCT116 cells)[7] | Cdk7-as | ~50 nM (in vitro)[7], ~100 nM (in cells)[7] | >100-200 |

| TrkA | - | TrkA-F592A | ~3 nM[9] | - |

| TrkB | - | TrkB-F616A | ~3 nM[9] | - |

| Cdc28/Clb2 | 22 µM[6] | Cdc28-as1/Clb2 | 0.002 µM (2 nM)[6] | 11000 |

| TgCDPK1 | - | TgCDPK1 | 0.9 µM[10] | - |

| TgCDPK1 G128M | - | TgCDPK1 G128M | 2400 µM[10] | - |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for common experiments.

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

Working Solution for Cell-Based Assays:

-

Thaw a stock solution aliquot.

-

Dilute the stock solution directly into the cell culture medium to the desired final concentration.

-

Ensure thorough mixing. It is advisable to prepare fresh dilutions for each experiment.

-

-

Working Solution for In Vivo Experiments:

-

A common formulation is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][11]

-

To prepare 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.[7]

-

Add 50 µL of Tween-80 and mix.[7]

-

Finally, add 450 µL of saline to reach the final volume of 1 mL.[7]

-

This working solution should be prepared fresh on the day of use.[7] If precipitation occurs, warming and/or sonication can aid in dissolution.[7]

-

In Vitro Kinase Inhibition Assay

This protocol is adapted from a method used to determine the IC50 of this compound for Cdc28-as1.[6]

-

Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing:

-

Kinase buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM NaCl, 10 mM MgCl2, 1 mM DTT).[6]

-

Purified analog-sensitive kinase (e.g., 1 nM Cdc28–His6 and 3 nM MBP–Clb2).[6]

-

Kinase substrate (e.g., 5 µg histone H1).[6]

-

Varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept constant across all reactions).

-

-

Initiation of Reaction: Add [γ-32P]ATP (e.g., 1 µCi) to initiate the kinase reaction.[6] A low ATP concentration (e.g., 10 nM) can be used so that the measured IC50 value approximates the Ki.[6]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 23°C).[6]

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE.[6]

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantification: Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based Assay for Kinase Inhibition

This protocol describes a general method to assess the effect of this compound on a specific signaling pathway in cells expressing an analog-sensitive kinase.

-

Cell Culture: Culture wild-type and analog-sensitive kinase-expressing cells in appropriate growth medium.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration. The optimal concentration and time will depend on the specific kinase and cellular context. For example, concentrations ranging from 100 nM to 10 µM have been used for Cdk7-as.[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, probe the membrane with an antibody against the total protein of the downstream substrate or a housekeeping protein (e.g., GAPDH or β-actin).

-

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts of this compound's mechanism and its application in research.

Caption: The "bump-and-hole" chemical genetic approach.

Caption: A typical experimental workflow using this compound.

Caption: Inhibition of an engineered Src signaling pathway by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biocompare.com [biocompare.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Serine/threonin kinase | Src | CDK | TargetMol [targetmol.com]

Unveiling Kinase Function: An In-depth Technical Guide to 1-NM-PP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-((1,1-dimethylethyl)-1-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), commonly known as 1-NM-PP1, a potent and selective inhibitor of analog-sensitive (AS) kinases. This document details the core principles of the AS-kinase technology, presents quantitative data on this compound's inhibitory activity, provides detailed experimental protocols for its use, and visualizes key concepts and pathways using Graphviz diagrams.

Introduction to this compound and Analog-Sensitive Kinase Technology

The study of specific protein kinase function is often hindered by the highly conserved nature of the ATP-binding pocket across the kinome, making the development of highly specific inhibitors challenging. The "analog-sensitive" (AS) kinase technology, also referred to as the "bump-hole" approach, overcomes this limitation. This chemical-genetic strategy involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[1] This mutation creates a "hole" in the active site that can accommodate a bulky, ATP-competitive inhibitor, the "bump," which is sterically hindered from binding to wild-type kinases.[1]

This compound is a cell-permeable pyrazolopyrimidine (PP1) analog that serves as a potent and selective inhibitor for these engineered AS-kinases.[2] Its bulky naphthalene group prevents it from effectively inhibiting most wild-type kinases, which possess a larger gatekeeper residue.[3] This remarkable specificity allows for the rapid, reversible, and highly targeted inhibition of a single kinase within a complex cellular environment, enabling precise dissection of its downstream signaling pathways and cellular functions.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound is demonstrated by its low nanomolar inhibitory concentration (IC50) against a range of engineered analog-sensitive kinases, while exhibiting significantly weaker or no activity against their wild-type counterparts.

| Kinase (Analog-Sensitive Mutant) | Wild-Type Kinase | IC50 (nM) for AS-Kinase | Reference |

| v-Src-as1 | v-Src | 4.3 | [4] |

| c-Fyn-as1 | c-Fyn | 3.2 | [4][6] |

| CDK2-as1 | CDK2 | 5.0 | [4] |

| CAMKII-as1 | CAMKII | 8.0 | [4] |

| c-Abl-as2 | c-Abl | 120 | [4] |

| Cdk7as/as | Cdk7+/+ | ~50 | |

| TrkA-F592A | TrkA | ~3 | [7][8] |

| TrkB-F616A | TrkB | ~3 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study the function of an analog-sensitive kinase.

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells expressing an analog-sensitive kinase with this compound.

Materials:

-

Cells expressing the analog-sensitive kinase of interest and wild-type control cells.

-

Complete cell culture medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Cell culture plates or flasks.

Procedure:

-

Cell Seeding: Plate the analog-sensitive and wild-type cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow overnight.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting the target kinase without causing off-target effects.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For control cells, use medium containing the same concentration of DMSO as the treated cells.

-

Incubation: Incubate the cells for the desired period, depending on the specific research question and the signaling pathway being investigated.

-

Harvesting: After the incubation period, the cells can be harvested for downstream analysis, such as Western blotting or cell viability assays.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

-

Cells treated with this compound as described in Protocol 3.1.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 3.1. Include untreated and vehicle-treated controls.

-

Addition of MTT Reagent: After the desired treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization of Formazan Crystals: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of downstream targets of the inhibited kinase.

Materials:

-

Cells treated with this compound as described in Protocol 3.1.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (phospho-specific and total protein).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., a phospho-specific antibody for a downstream target) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and pathways related to the use of this compound.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

An In-Depth Technical Guide to Bumped Kinase Inhibitors: Featuring 1-NM-PP1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bumped kinase inhibitors (BKIs), a powerful class of chemical tools for studying kinase signaling pathways. We will delve into the core principles of their design and application, with a specific focus on the well-characterized compound 1-naphthylmethyl-PP1 (1-NM-PP1). This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this technology.

Introduction to Bumped Kinase Inhibitors and the "Bump-Hole" Approach

The study of protein kinases, key regulators of cellular processes, has been hampered by the high degree of conservation in their ATP-binding pockets, making the development of highly specific inhibitors a significant challenge. Bumped kinase inhibitors circumvent this issue through a chemical-genetic strategy known as the "bump-hole" approach.[1][2]

This innovative method involves two key components:

-

An Engineered Kinase: The kinase of interest is genetically modified to create a "hole" in its ATP-binding site. This is typically achieved by mutating a bulky "gatekeeper" residue to a smaller one, such as glycine or alanine.[3] This mutation makes the kinase sensitive to a specific class of inhibitors.

-

A "Bumped" Inhibitor: A bulky chemical group, or a "bump," is added to a kinase inhibitor scaffold (like pyrazolopyrimidine). This modification prevents the inhibitor from binding to the ATP-binding pocket of wild-type kinases. However, the engineered "hole" in the analog-sensitive (AS) kinase accommodates this "bump," allowing for highly specific and potent inhibition.[2][3]

This compound is a classic example of a bumped kinase inhibitor. It is a cell-permeable analog of PP1, a promiscuous kinase inhibitor, that has been modified with a naphthylmethyl group at the C3 position. This "bump" allows it to selectively inhibit engineered AS-kinases with high affinity.

Quantitative Data: this compound Inhibition Profile

The table below summarizes the inhibitory activity of this compound against a panel of wild-type (WT) and analog-sensitive (as) kinases, as measured by the half-maximal inhibitory concentration (IC50). This data highlights the remarkable specificity of this compound for its engineered targets.

| Kinase Target | Genotype | IC50 (nM) |

| v-Src | as1 (I338G) | 4.3 |

| v-Src | WT | >10,000 |

| c-Fyn | as1 (T339G) | 3.2 |

| c-Fyn | WT | 1,000 |

| CDK2 | as1 (F80G) | 5.0 |

| CDK2 | WT | 29,000 |

| CAMKII | as1 (M120G) | 8.0 |

| CAMKII | WT | 24,000 |

| c-Abl | as2 (T315A) | 120 |

| c-Abl | WT | 3,400 |

| TrkA | F592A | ~3 |

| TrkB | F616A | ~3 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of bumped kinase inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a radiometric assay with ³²P-ATP. Non-radioactive alternatives, such as ADP-Glo™ assays, are also available and follow a similar principle of measuring kinase activity in the presence of varying inhibitor concentrations.[4][5][6][7]

Materials:

-

Purified recombinant kinase (wild-type and/or analog-sensitive)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

[γ-³²P]ATP

-

Non-radioactive ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

SDS-PAGE equipment and reagents

-

Phosphorimager or scintillation counter

-

96-well plates

Procedure:

-

Prepare Serial Dilutions of this compound: Create a series of dilutions of the this compound stock solution in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.

-

Set up Kinase Reactions: In a 96-well plate, combine the following components on ice:

-

Kinase reaction buffer

-

Purified kinase

-

Kinase substrate

-

Diluted this compound or DMSO (for the no-inhibitor control)

-

-

Initiate the Reaction: Add a mixture of non-radioactive ATP and [γ-³²P]ATP to each well to start the reaction. The final ATP concentration should be close to the Km of the kinase for ATP.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Separate by SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the phosphorylated substrate from the free [γ-³²P]ATP.

-

Visualize and Quantify: Dry the gel and expose it to a phosphorimager screen. Quantify the radioactivity in the bands corresponding to the phosphorylated substrate.

-

Calculate IC50: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. It is commonly used to determine the cytotoxic effects of kinase inhibitors.

Materials:

-

Cells expressing the analog-sensitive kinase and wild-type control cells

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment with Inhibitor: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Addition of MTT: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells) and plot the cell viability (as a percentage of the control) against the inhibitor concentration to determine the IC50 value for cell growth inhibition.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway upon treatment with a kinase inhibitor.

Materials:

-

Cells treated with this compound and control cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and pathways related to bumped kinase inhibitors.

Caption: Workflow of the "bump-hole" chemical genetics approach.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. ulab360.com [ulab360.com]

Unveiling the Precision of Chemical Genetics: A Technical Guide to 1-NM-PP1 Target Specificity and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of 1-naphthylmethyl-p-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-NM-PP1), a cornerstone tool in chemical genetics for the specific and selective inhibition of engineered analog-sensitive (AS) kinases. Tailored for researchers, scientists, and drug development professionals, this document details the target specificity, selectivity profile, and experimental applications of this compound, offering a comprehensive resource for harnessing its capabilities in kinase research.

Introduction to Analog-Sensitive Kinase Technology

The study of protein kinases, a vast family of enzymes crucial in cellular signaling, has been historically challenged by the high degree of conservation in their ATP-binding pockets. This similarity makes the development of highly selective inhibitors for a single kinase a formidable task. Chemical genetics, particularly the use of analog-sensitive kinases, offers an elegant solution to this challenge. This approach involves engineering a kinase of interest by mutating a single amino acid residue within the ATP-binding site, known as the "gatekeeper" residue.[1] Typically, a bulky amino acid (like isoleucine, threonine, or phenylalanine) is replaced with a smaller one (such as glycine or alanine). This mutation creates a unique hydrophobic pocket in the ATP-binding site that is absent in wild-type (WT) kinases.[2] This engineered pocket can then accommodate bulky, ATP-competitive inhibitors, such as this compound, that are sterically hindered from binding to WT kinases.[2] This strategy allows for the highly specific inhibition of a single kinase within a complex cellular environment, enabling the precise dissection of its physiological functions.

The Gatekeeper Residue: The Key to Specificity

The "gatekeeper" residue is a critical determinant of the shape and size of the ATP-binding pocket in protein kinases. Its mutation to a smaller residue is the foundational principle of analog-sensitive kinase technology. The diagram below illustrates this concept.

Quantitative Analysis of this compound Specificity and Selectivity

The efficacy of this compound as a tool for chemical genetics lies in its potent inhibition of engineered AS-kinases and its minimal activity against their wild-type counterparts. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values.

| Target Kinase | Gatekeeper Mutation | This compound IC50 (nM) - AS Kinase | This compound IC50 (µM) - WT Kinase | Fold Selectivity (WT/AS) | Reference(s) |

| v-Src | I338G | 4.3 | 28 | ~6,512 | [3][4][5] |

| c-Fyn | T339G | 3.2 | 1.0 | ~313 | [3][4][5] |

| CDK2 | F80G | 5.0 | 29 | ~5,800 | [3][4][5] |

| CaMKIIα | F89G | 8.0 | 24 | ~3,000 | [3][4][5] |

| c-Abl | T315A | 120 | 3.4 | ~28 | [3][5] |

| Cdk7 | F91G | ~50 | >10 (Resistant) | >200 | [6] |

| TrkA | F592A | ~3 | - | - | [7] |

| TrkB | F616A | ~3 | - | - | [7] |

| TgCDPK1 | G128 (WT) | 900 | - | - | [8] |

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is a summary from multiple sources for comparative purposes.

Impact on Key Signaling Pathways

By targeting specific kinases, this compound allows for the elucidation of their roles in complex signaling networks. The primary targets of the analog-sensitive approach are often members of critical pathways controlling cell proliferation, survival, and differentiation.

Src Family Kinase (SFK) Signaling

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes.[9] Inhibition of an analog-sensitive SFK member with this compound can be used to dissect its specific downstream effects.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell growth and division.[10] Chemical genetic inhibition of a component in this pathway can reveal its specific contribution to these processes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src family kinase - Wikipedia [en.wikipedia.org]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Rise of Pyrazolopyrimidines: A Technical Guide to Their History, Development, and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the endogenous ATP purine ring allows it to effectively compete for the kinase hinge region, providing a versatile framework for targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders. This in-depth technical guide explores the history, development, and therapeutic applications of pyrazolopyrimidine inhibitors, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Serendipity to Rational Design

The journey of pyrazolopyrimidine inhibitors began in the mid-20th century, with initial explorations into fused heterocyclic systems.[1] Early research primarily focused on the synthesis and chemical reactivity of these compounds.[1] It wasn't until the 1980s and 1990s that their pharmacological potential as enzyme inhibitors, particularly protein kinase inhibitors, became evident.[1] This discovery was a pivotal moment, as protein kinases were increasingly recognized as crucial drug targets for a host of diseases characterized by aberrant cell signaling.[1]

The pyrazolo[3,4-d]pyrimidine scaffold, in particular, gained significant attention as a "privileged scaffold" in medicinal chemistry.[2][3] Its bioisosteric relationship with the adenine ring of ATP allows it to mimic key binding interactions within the kinase active site.[2][3][4] One of the earliest breakthroughs in this class was the discovery of PP1 and PP2 in 1996, which were identified as inhibitors of the Src family of non-receptor tyrosine kinases.[2]

A major milestone in the clinical translation of pyrazolopyrimidine inhibitors was the FDA approval of Ibrutinib (Imbruvica) in 2013 for the treatment of B-cell cancers.[2] Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), solidified the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core.[2] Another notable success is Ruxolitinib , a JAK1/2 inhibitor approved in 2011 for myelofibrosis, which further demonstrated the scaffold's versatility.[2]

The pyrazolo[1,5-a]pyrimidine isomer has also proven to be a valuable scaffold, leading to the development of drugs for various indications, including sedatives and anxiolytics like Zaleplon and Indiplon.[5] In the realm of kinase inhibition, this scaffold is featured in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in oncology.[6][7] The development of first-generation TRK inhibitors like Larotrectinib and Entrectinib, and subsequently second-generation inhibitors such as Repotrectinib to overcome resistance, showcases the ongoing evolution of this class of compounds.[6][7]

The Pyrazolopyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The versatility of the pyrazolopyrimidine core stems from its ability to be readily modified at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The two most prominent isomers in drug discovery are pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine.[6]

Pyrazolo[3,4-d]pyrimidines

This scaffold is a bioisostere of adenine and has been extensively explored for the development of inhibitors targeting a wide range of kinases.[8] Key therapeutic targets for pyrazolo[3,4-d]pyrimidine-based inhibitors include:

-

Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[2]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[9][10]

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate inflammation and immunity.[2]

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases play a role in various cellular processes, including proliferation, survival, and angiogenesis.[2]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth, proliferation, and angiogenesis.[4][11]

-

Phosphoinositide 3-Kinases (PI3Ks): Central to a signaling pathway that controls cell growth, survival, and metabolism.[2]

Pyrazolo[1,5-a]pyrimidines

This isomeric scaffold has also yielded numerous successful kinase inhibitors and other therapeutic agents.[1] Notable targets for pyrazolo[1,5-a]pyrimidine-based inhibitors include:

-

Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various solid tumors.[6][7]

-

Pim-1 Kinase: A serine/threonine kinase implicated in the regulation of cell growth and survival, making it an attractive target in oncology.[12]

-

Janus Kinase 2 (JAK2): A key mediator in the signaling of several cytokines and growth factors.[13]

-

PI3Kδ: An isoform of PI3K that is primarily expressed in hematopoietic cells and plays a critical role in the immune system.[14]

Quantitative Data on Pyrazolopyrimidine Inhibitors

The following tables summarize the inhibitory activities of selected pyrazolopyrimidine compounds against various kinase targets. This data is crucial for comparing the potency and selectivity of different inhibitors.

| Inhibitor | Scaffold | Target Kinase | IC50 (nM) | Reference |

| Ibrutinib (PCI-32765) | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 | [2] |

| Acalabrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 5 | [2] |

| Ruxolitinib | Pyrazolo[3,4-d]pyrimidine | JAK1/JAK2 | 3.3 / 2.8 | [2] |

| Fedratinib | Pyrazolo[3,4-d]pyrimidine | JAK2 | 3 | [2] |

| Compound 17 | Pyrazolo[3,4-d]pyrimidine | CDK2 | 190 | [2] |

| SI306 | Pyrazolo[3,4-d]pyrimidine | Src | 11,200 (GIN8 cells) | [15] |

| Compound 14 | Pyrazolo[4,3-e][2][6][15]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 57 | [16] |

| Compound 15 | Pyrazolo[4,3-e][2][6][15]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 119 | [16] |

| Compound 4 | Pyrazolo[3,4-d]pyrimidine | CDK2 | 670 | [10] |

| Compound 5i | Phenylpyrazolo[3,4-d]pyrimidine | EGFRWT / VEGFR2 | 300 / 7600 | [8] |

| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 34 | [11] |

| Inhibitor | Scaffold | Target Kinase | IC50 (nM) | Reference |

| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA/TrkB/TrkC | 1.2 / 2.1 / 2.1 | [6] |

| Entrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA/TrkB/TrkC | 1.7 / 0.1 / 0.1 | [7] |

| Repotrectinib (TPX-0005) | Pyrazolo[1,5-a]pyrimidine | TrkA / TrkAG595R | - | [17][18] |

| Selitrectinib (Loxo-195) | Pyrazolo[1,5-a]pyrimidine | TrkA / TrkAG595R | - | [7] |

| Compound 14j | Pyrizolo[1,5-a]pyrimidine | TrkA / TrkAG595R | 0.86 / 6.92 | [17] |

| Compound 36 | Pyrazolo[1,5-a]pyrimidine | TrkA/TrkB/TrkC | 1.4 / 2.4 / 1.9 | [6] |

| Compound 11b | Pyrazolo[1,5-a]pyrimidine | Pim-1 | - | [12] |

| Compound 7j | Pyrazolo[1,5-a]pyrimidine | JAK2 | - | [13] |

| CPL302253 (54) | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | [14] |

| Compound 6t | 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine | CDK2 / TRKA | 90 / 230 | [19] |

Key Signaling Pathways Targeted by Pyrazolopyrimidine Inhibitors

The therapeutic efficacy of pyrazolopyrimidine inhibitors lies in their ability to modulate specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate some of the critical pathways targeted by these compounds.

References

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for the 1-NM-PP1 Kinase Inhibitor in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of protein kinases is a powerful tool for dissecting cellular signaling pathways and identifying potential therapeutic targets. The analog-sensitive kinase technology offers a highly specific method for inhibiting a single kinase in a complex biological system. This approach involves engineering a "gatekeeper" residue in the ATP-binding pocket of a kinase of interest to a smaller amino acid, rendering it susceptible to inhibition by bulky ATP analogs like 1-NM-PP1.[1] This compound is a potent, cell-permeable inhibitor of Src family kinases and other engineered analog-sensitive (AS) kinases, showing high selectivity for the mutant kinase over its wild-type counterpart.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on a model system of HCT116 colon cancer cells expressing an analog-sensitive Cyclin-Dependent Kinase 2 (CDK2-as). The protocols cover essential techniques for assessing the phenotypic effects of specific kinase inhibition, including cell viability, cell cycle progression, and downstream signaling events.

Data Presentation

Table 1: Inhibitory Activity of this compound against Analog-Sensitive (AS) and Wild-Type (WT) Kinases

| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |

| v-Src-as1 | 4.3 | Cell-free | [2] |

| c-Fyn-as1 | 3.2 | Cell-free | [2] |

| CDK2-as1 | 5.0 | Cell-free | [2] |

| CAMKII-as1 | 8.0 | Cell-free | [2] |

| c-Abl-as2 | 120 | Cell-free | [2] |

| Cdk7-as | ~50 | In vitro (immunoprecipitated) | [4] |

| v-Src (WT) | 28,000 | Cell-free | [3] |

| c-Fyn (WT) | 1,000 | Cell-free | [3] |

| c-Abl (WT) | 3,400 | Cell-free | [3] |

| CDK2 (WT) | 29,000 | Cell-free | [3] |

| CAMKII (WT) | 24,000 | Cell-free | [3] |

Table 2: Representative Cellular Effects of this compound on HCT116 CDK2-as Cells

| Parameter | Condition | Observation | Reference |

| Cell Proliferation | 5 µM this compound | Significant decrease in cell number over time compared to DMSO control. | [3] |

| Cell Cycle Distribution | 5 µM this compound for 72h | Increase in G1 phase population and a decrease in S phase population. | [3][5] |

| Anchorage-Independent Growth | 5 µM this compound | Drastic reduction in the number and size of colonies in soft agar. | [3] |

| Tumorsphere Formation | 5 µM this compound | Reduction in the size and number of tumorspheres. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 331.41 g/mol .[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]

-

Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Treatment of HCT116 CDK2-as Cells

This protocol is adapted for HCT116 human colorectal carcinoma cells, which are commonly cultured in McCoy's 5a Medium.[7]

-

Cell Culture: Culture HCT116 cells expressing either wild-type CDK2 (CDK2-WT) or analog-sensitive CDK2 (CDK2-as) in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]

-

Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the experiment.

-

Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). A concentration of 5 µM this compound has been shown to be effective for inhibiting CDK2-as in HCT116 cells.[3]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed HCT116 CDK2-as and CDK2-WT cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.

Protocol 4: Western Blot Analysis of Phospho-CDK2 (Thr160)

Activation of CDK2 requires phosphorylation at Threonine 160 (Thr160). This protocol describes how to assess the phosphorylation status of CDK2 following this compound treatment.

-

Cell Lysis: After treatment with 5 µM this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CDK2 (Thr160) (e.g., Cell Signaling Technology #2561) and an antibody for total CDK2 as a loading control, diluted in 5% BSA/TBST.[9]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phospho-CDK2 to total CDK2.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of the cells.

-

Cell Harvesting: Following treatment with 5 µM this compound for 72 hours, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3][5]

-

Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for studying CDK2 function using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the p53 transcriptional program sensitizes cancer cells to Cdk7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. researchgate.net [researchgate.net]

- 7. encodeproject.org [encodeproject.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Determining Optimal 1-NM-PP1 Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-NM-PP1 (1-Naphthylmethyl-PP1) is a cell-permeable, potent, and selective inhibitor of engineered analog-sensitive (AS) kinases.[1][2][3] This chemical genetics tool allows for the specific and reversible inhibition of a target kinase in vitro and in vivo, by modifying the ATP-binding pocket of the kinase of interest. A bulky "gatekeeper" residue is mutated to a smaller amino acid, creating a pocket that accommodates the bulky this compound analog, which does not efficiently inhibit wild-type kinases.[4][5] This application note provides detailed protocols and guidelines for determining the optimal concentration of this compound for in vitro experiments, ensuring target-specific inhibition while minimizing off-target effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor. The mutation of the gatekeeper residue in the target kinase to a smaller amino acid, such as glycine or alanine, creates a hydrophobic pocket that is sterically accessible to this compound.[4] Wild-type kinases, with their larger gatekeeper residues, are not significantly inhibited by this compound at concentrations effective against their analog-sensitive counterparts.[6][7] This high degree of selectivity is a cornerstone of the chemical genetics approach.

Data Presentation: In Vitro IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. The following table summarizes reported IC50 values for this compound against various wild-type and analog-sensitive kinases.

| Kinase Target | IC50 Value | Notes |

| Analog-Sensitive (AS) Kinases | ||

| v-Src-as1 | 4.3 nM[1][6] | Highly sensitive. |

| c-Fyn-as1 | 3.2 nM[1][6] | Highly sensitive. |

| CDK2-as1 | 5.0 nM[1][6] | Potent inhibition. |

| CAMKII-as1 | 8.0 nM[1][6] | Potent inhibition. |

| c-Abl-as2 | 120 nM[1][6] | Moderate sensitivity. |

| Cdk7as/as | ~50 nM[2][3] | Effective inhibition of kinase activity. |

| Cdc28-as1/Clb2 | 0.002 µM (2 nM)[6] | Extremely high sensitivity. |

| TrkA-F592A | ~3 nM[7][8] | Potent and specific inhibition. |

| TrkB-F616A | ~3 nM[7][8] | Potent and specific inhibition. |

| Wild-Type (WT) Kinases | ||

| v-Src | 1 µM - 28 µM[6][8] | Significantly lower sensitivity compared to AS version. |

| c-Fyn | 0.6 µM - 1.0 µM[6][8] | Significantly lower sensitivity compared to AS version. |

| c-Abl | 0.6 µM - 3.4 µM[6][8] | Significantly lower sensitivity compared to AS version. |

| CDK2 | 18 µM - 29 µM[6][8] | Significantly lower sensitivity compared to AS version. |

| CaMK II | 22 µM - 24 µM[6][8] | Significantly lower sensitivity compared to AS version. |

| Cdc28/Clb2 | 22 µM[6] | Significantly lower sensitivity compared to AS version. |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.[9] It is crucial to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in anhydrous DMSO.[1][2] Gentle warming and sonication may be required to fully dissolve the compound.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2] When stored at -80°C, the solution is stable for up to two years.[2]

Protocol 2: In Vitro Kinase Assay to Determine IC50

This protocol outlines a general procedure for determining the IC50 of this compound against your analog-sensitive kinase of interest.

Materials:

-

Purified recombinant analog-sensitive (AS) kinase and corresponding wild-type (WT) kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP or alternative detection system (e.g., ADP-Glo™, LanthaScreen™)

-

Kinase reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM MgCl₂, 1 mM DTT)[6]

-

This compound stock solution

-

DMSO (vehicle control)

-

96-well plates

-

Phosphocellulose paper or other capture method for radiolabeling

-

Scintillation counter or plate reader

Procedure:

-

Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to create a range of concentrations. A typical starting range could be from 1 µM down to 0.1 nM in 10-fold dilutions. Include a DMSO-only control.

-

Set up Kinase Reactions: In a 96-well plate, combine the kinase reaction buffer, the AS or WT kinase, and the specific substrate.

-

Add Inhibitor: Add the diluted this compound or DMSO vehicle to the appropriate wells.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods). The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.[9]

-

Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.[9]

-

Stop Reaction and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.[10]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[11]

-

Protocol 3: Cell-Based Assay to Determine Optimal Concentration

This protocol helps determine the effective concentration of this compound in a cellular context, which can differ from in vitro kinase assays due to factors like cell permeability and intracellular ATP concentrations.[12]

Materials:

-

Cell line expressing the analog-sensitive (AS) kinase

-

Wild-type (WT) cell line (as a negative control)

-

Cell culture medium and supplements

-

This compound stock solution

-

DMSO (vehicle control)

-

Assay for downstream signaling or cellular phenotype (e.g., Western blotting for a specific phosphoprotein, cell viability assay, cell cycle analysis)

-

96-well or other appropriate cell culture plates

Procedure:

-

Cell Seeding: Seed the AS and WT cells in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 µM down to 1 nM). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a duration relevant to the biological process being studied.

-

Assay Downstream Effects:

-

Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation in the AS cells but not the WT cells indicates specific inhibition.

-

Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): Measure cell viability to assess the cytotoxic effects of this compound.[3] The optimal concentration should inhibit the target pathway without causing significant cell death in WT cells.

-

Phenotypic Analysis: Analyze a relevant cellular phenotype known to be regulated by the target kinase (e.g., cell cycle progression, morphology changes).[13][14]

-

-

Data Analysis: Quantify the results from the chosen assay and plot them against the this compound concentration to determine the effective concentration range for specific inhibition of the AS kinase in your cell-based model.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Caption: Inhibition of an analog-sensitive kinase signaling pathway by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship of Kinase Sensitivity

Caption: Differential sensitivity of wild-type vs. analog-sensitive kinases to this compound.

Considerations for Optimal Results

-

Specificity Controls: Always include the wild-type counterpart of your analog-sensitive kinase as a negative control to confirm the specificity of this compound at the determined concentration.[3][12]

-

Cytotoxicity: In cell-based assays, it is crucial to assess the general cytotoxicity of this compound on your wild-type cell line to establish a therapeutic window. Wild-type HCT116 cells, for instance, are resistant to 10 µM this compound.[2]

-

Off-Target Effects: While highly selective, at high concentrations, this compound may inhibit some wild-type kinases.[12][15] It is therefore recommended to use the lowest effective concentration to minimize potential off-target effects.

-

Solubility: this compound is soluble in DMSO but insoluble in water.[1] Ensure complete dissolution in DMSO before diluting in aqueous buffers.

By following these guidelines and protocols, researchers can confidently determine the optimal concentration of this compound for their specific in vitro applications, enabling precise and reliable dissection of kinase function.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Serine/threonin kinase | Src | CDK | TargetMol [targetmol.com]

- 4. Exit from Mitosis in Budding Yeast: Protein Phosphatase 1 is Required Downstream from Cdk1 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound (CAS 221244-14-0) | Abcam [abcam.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sequential Counteracting Kinases Restrict an Asymmetric Gene Expression Program to early G1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mapping the Synthetic Dosage Lethality Network of CDK1/CDC28 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-NM-PP1

Product Information

1-NM-PP1, also known as PP1 Analog II, is a cell-permeable and reversible pyrazolopyrimidine inhibitor. It is a potent and selective ATP-competitive inhibitor of Src family kinases and specifically targets engineered, analog-sensitive (AS) kinases over their wild-type counterparts.[1][2][3][4] This selectivity makes it a valuable tool in chemical genetics to probe the function of specific kinases in cellular signaling pathways.[2][3] It has been used to study various kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CaMKII, by engineering a mutation in the ATP-binding pocket that makes them sensitive to inhibition by this compound.[2][3][5]

Solubility Data

The solubility of this compound is highly dependent on the solvent. It is readily soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[1] For cell-based assays, it is critical to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[6]

Below is a summary of the reported solubility of this compound in DMSO from various suppliers. Note that solubility can vary, and it is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1]

| Solvent | Reported Solubility Range (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | 1 - 10 mg/mL (Sparingly Soluble) | - | Cayman Chemical[7] |

| DMSO | ≥16.55 mg/mL | ≥49.9 mM | RayBiotech[8], APExBIO[2], GlpBio[9] |

| DMSO | 5 mg/mL | ~15.1 mM | Sigma-Aldrich[3] |

| DMSO | 45 mg/mL | ~135.78 mM | TargetMol[6] |

| DMSO | 66 mg/mL | ~199.14 mM | Selleck Chemicals[1] |

| DMSO | - | 75 mM | Abcam[5] |

Molecular Weight of this compound is approximately 331.41 g/mol .[2][4][5][7][8]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound solid powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder and DMSO to room temperature.

-

To prepare a 10 mM stock solution, add 301.7 µL of DMSO for every 1 mg of this compound powder (based on a molecular weight of 331.41 g/mol ).

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[2][9]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][10]

-

Store the aliquots at -20°C or -80°C. Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1][10]

Preparation of Working Solution for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture media for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)[11]

-

Sterile tubes

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.

-

Crucial Step: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]

-

Add the this compound working solution to the cells and incubate for the desired duration (e.g., 24 to 72 hours).[2]

General Protocol for a Cell-Based Kinase Inhibition Assay

This protocol provides a general workflow for assessing the effect of this compound on a specific signaling pathway in cells expressing an analog-sensitive kinase.

Materials:

-

Cells expressing the analog-sensitive kinase of interest (e.g., HCT116 Cdk7as/as)[6]

-

Complete cell culture medium and supplements

-

This compound working solutions

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-